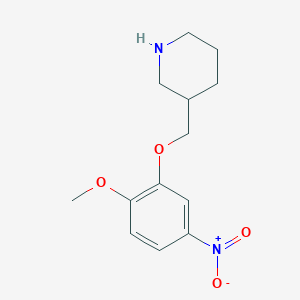![molecular formula C12H17ClN2 B1390093 [2-(1,5-Dimethyl-1H-indol-2-yl)ethyl]amin-Hydrochlorid CAS No. 1185302-51-5](/img/structure/B1390093.png)
[2-(1,5-Dimethyl-1H-indol-2-yl)ethyl]amin-Hydrochlorid
Übersicht
Beschreibung
[2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride is a compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
Biologically, this compound has shown potential in various assays and studies. It can interact with multiple biological targets, making it a valuable tool in biochemical research .
Medicine
In medicine, indole derivatives, including [2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride, have been investigated for their potential therapeutic effects. They exhibit activities such as antiviral, anti-inflammatory, and anticancer properties .
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various applications in material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride typically involves the reaction of indole derivatives with appropriate alkylating agents. One common method involves the use of indoline and 2-(hydroxymethyl)isoindoline-1,3-dione in the presence of concentrated sulfuric acid as a catalyst . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired amine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
[2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .
Wirkmechanismus
The mechanism of action of [2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Tryptophan: An essential amino acid with an indole nucleus.
Lysergic acid diethylamide (LSD): A well-known psychoactive compound with an indole backbone.
Uniqueness
What sets [2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride apart is its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This unique structure allows for distinct interactions and applications compared to other indole derivatives .
Eigenschaften
IUPAC Name |
2-(1,5-dimethylindol-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.ClH/c1-9-3-4-12-10(7-9)8-11(5-6-13)14(12)2;/h3-4,7-8H,5-6,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTONFDJKWINJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2)CCN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185302-51-5 | |
| Record name | 1H-Indole-2-ethanamine, 1,5-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185302-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


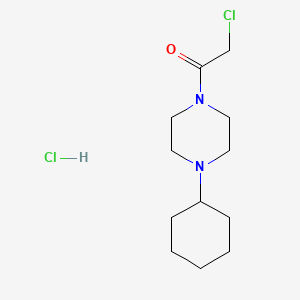
![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride](/img/structure/B1390012.png)
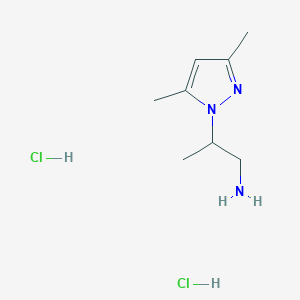

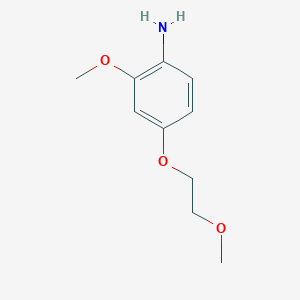
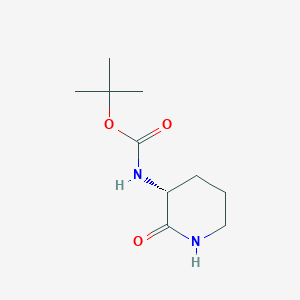
![[(2R,3S)-2-(2,4-Dimethoxy-phenyl)-1-ethyl-pyrrolidin-3-ylmethyl]-methyl-amine hydrochloride](/img/structure/B1390023.png)
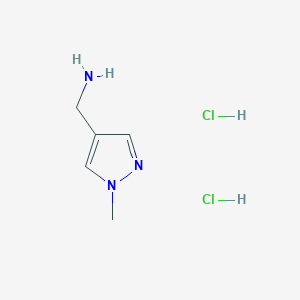
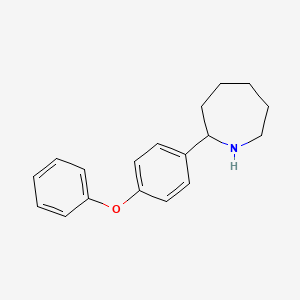
![2-[(2-Methylpentyl)oxy]-5-(trifluoromethyl)aniline](/img/structure/B1390028.png)
![3-[(2,3-Dichlorophenoxy)methyl]piperidine](/img/structure/B1390029.png)
![3-[(3-Iodophenoxy)methyl]piperidine](/img/structure/B1390030.png)
![N-[3-(3-Piperidinylmethoxy)phenyl]acetamide](/img/structure/B1390031.png)
